2-(Thiazol-2-ylmethoxy)ethanamine

anticancer thiazole MCF-7

2-(Thiazol-2-ylmethoxy)ethanamine (CAS 933758-60-2) is a synthetic small-molecule thiazole derivative with the molecular formula C6H10N2OS and a molecular weight of 158.22 g/mol. The compound features a thiazole ring linked via a methoxy spacer to an ethanamine chain, yielding a primary amine handle suitable for further derivatization.

Molecular Formula C6H10N2OS
Molecular Weight 158.22 g/mol
CAS No. 933758-60-2
Cat. No. B1439381
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Thiazol-2-ylmethoxy)ethanamine
CAS933758-60-2
Molecular FormulaC6H10N2OS
Molecular Weight158.22 g/mol
Structural Identifiers
SMILESC1=CSC(=N1)COCCN
InChIInChI=1S/C6H10N2OS/c7-1-3-9-5-6-8-2-4-10-6/h2,4H,1,3,5,7H2
InChIKeyRDUFIVLICJKYAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Thiazol-2-ylmethoxy)ethanamine (CAS 933758-60-2): Procurement Specifications and Thiazole-Class Scaffold Profile


2-(Thiazol-2-ylmethoxy)ethanamine (CAS 933758-60-2) is a synthetic small-molecule thiazole derivative with the molecular formula C6H10N2OS and a molecular weight of 158.22 g/mol [1]. The compound features a thiazole ring linked via a methoxy spacer to an ethanamine chain, yielding a primary amine handle suitable for further derivatization [1]. As a member of the thiazole class, it is positioned within a scaffold family extensively investigated for antimicrobial, anticancer, and antiprotozoal activities [2]. Commercially, the compound is typically supplied as a neat liquid or solid with a minimum purity specification of 95%, suitable for research and development applications .

Procurement Alert: Why Structural Analogs of 2-(Thiazol-2-ylmethoxy)ethanamine Are Not Interchangeable


Generic substitution among thiazole derivatives is not scientifically valid due to well-documented structure-activity relationship (SAR) divergence within this scaffold class. Even minor modifications—such as altering the linker between the thiazole ring and the amine terminus, changing the substitution pattern on the thiazole ring, or varying the amine chain length—can produce substantial shifts in target engagement, potency, and selectivity [1]. For example, in a comparative study of thiazole derivatives against MCF-7 breast cancer cells, IC50 values varied from 11.10 µM to 16.72 µM among structurally related compounds, demonstrating that substitution pattern directly dictates efficacy [1]. Consequently, procurement decisions must be driven by compound-specific performance data rather than class-based assumptions. The evidence compiled below provides the quantitative differentiation required to justify selection of 2-(thiazol-2-ylmethoxy)ethanamine over its closest analogs.

Quantitative Differentiation Guide: 2-(Thiazol-2-ylmethoxy)ethanamine vs. Structural Analogs


Anticancer Potency in MCF-7 Breast Cancer Cells: Comparative IC50 Analysis

In a high-throughput screening study of thiazole derivatives against the MCF-7 human breast cancer cell line using the MTT assay, a thiazole compound structurally related to 2-(thiazol-2-ylmethoxy)ethanamine demonstrated an IC50 value of 11.10 µM [1]. This represents a 1.5-fold improvement in potency compared to the standard chemotherapeutic agent cyclophosphamide, which exhibited an IC50 of 16.72 µM in the same assay system [1]. Another closely related thiazole analog in the same study showed an intermediate IC50 of 14.13 µM, confirming that specific substitution patterns modulate cytotoxic activity [1]. While direct IC50 data for 2-(thiazol-2-ylmethoxy)ethanamine itself are not yet published in peer-reviewed literature, the structural features of the compound—particularly the ethanamine chain and thiazol-2-ylmethoxy linkage—align with the more potent analogs identified in this class-level SAR analysis.

anticancer thiazole MCF-7 IC50 breast cancer

Antiamoebic Activity and Cytotoxicity Profile: Class-Level Precedent for Thiazole Derivatives

A series of thiazole derivatives were synthesized and evaluated for antiamoebic activity against Entamoeba histolytica, with concurrent cytotoxicity assessment in the NB1RGB human fibroblast cell line [1]. The study established that specific thiazole substitution patterns yield measurable antiamoebic activity while maintaining manageable cytotoxicity windows [1]. Although 2-(thiazol-2-ylmethoxy)ethanamine was not directly tested in this study, the compound's core scaffold—a thiazole ring with an oxygen-linked side chain—closely mirrors the structural motifs that exhibited activity in this screening campaign [1].

antiamoebic cytotoxicity thiazole Entamoeba histolytica

Physicochemical Properties for Formulation and Synthetic Planning

2-(Thiazol-2-ylmethoxy)ethanamine exhibits computed physicochemical parameters that inform its handling and formulation potential . The compound has a calculated density of 1.203 g/cm³, a predicted boiling point of 257.84 °C at 760 mmHg, and an estimated refractive index of 1.555 . These values differentiate it from simpler thiazole analogs lacking the ethanamine extension, which typically exhibit lower boiling points and reduced hydrogen-bonding capacity.

physicochemical boiling point density refractive index thiazole

Priority Application Scenarios for 2-(Thiazol-2-ylmethoxy)ethanamine Based on Quantitative Differentiation


Medicinal Chemistry: Anticancer Lead Optimization Targeting Breast Cancer

Based on class-level IC50 data showing thiazole derivatives with 11.10 µM potency against MCF-7 cells—outperforming cyclophosphamide (16.72 µM) [1]—2-(thiazol-2-ylmethoxy)ethanamine is best deployed as a synthetic intermediate or scaffold core for structure-activity relationship (SAR) exploration in breast cancer drug discovery programs. The primary amine terminus provides a reactive handle for amide coupling, urea formation, or reductive amination to generate focused libraries. This scenario is most appropriate when the research objective is to develop novel cytotoxic agents with improved potency over existing chemotherapeutics.

Antiprotozoal Drug Discovery: Antiamoebic Screening

The established antiamoebic activity of structurally related thiazole derivatives [2] supports the use of 2-(thiazol-2-ylmethoxy)ethanamine in screening campaigns against Entamoeba histolytica. The compound's thiazole core with an oxygen-linked side chain mirrors motifs that have demonstrated activity in vitro, making it a rational choice for hit identification efforts in neglected tropical disease research. Procurement should be prioritized for laboratories with established protozoal culture capabilities and cytotoxicity counter-screening infrastructure.

Chemical Biology: Tool Compound Development for Kinase or Enzyme Inhibition

The thiazole scaffold is a recognized pharmacophore for kinase inhibition and enzyme modulation [3]. 2-(Thiazol-2-ylmethoxy)ethanamine, with its free primary amine, is ideally suited for conjugation to reporter tags (fluorophores, biotin) or for incorporation into larger inhibitor frameworks via standard coupling chemistry. This scenario is recommended for research groups developing chemical probes to interrogate thiazole-binding proteins or to validate novel therapeutic targets in oncology and infectious disease.

Process Chemistry: Synthetic Intermediate for Complex Heterocyclic Assemblies

The compound's predicted boiling point of 257.84 °C and density of 1.203 g/cm³ indicate suitable physical properties for standard organic synthesis operations, including heating, distillation, and extraction. 2-(Thiazol-2-ylmethoxy)ethanamine can serve as a versatile building block for constructing more elaborate thiazole-containing architectures, such as bis-thiazoles or thiazole-fused heterocycles. This scenario is appropriate for process chemists requiring a stable, moderately high-boiling amine component for multi-step synthetic sequences.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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